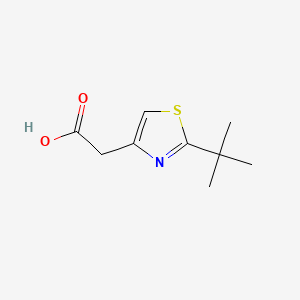
Ácido 2-(2-terc-butil-1,3-tiazol-4-il)acético
Descripción general
Descripción
The compound “2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid” is a derivative of thiazole . Thiazole is a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is one of the important pharmacophores in drug discovery and development processes .
Molecular Structure Analysis
The molecular formula of “2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid” is C9H13NO2S . The InChI code is 1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound “2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid” is a powder . Its molecular weight is 199.27 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Síntesis de Derivados Biológicamente Activos
Este compuesto puede utilizarse en la síntesis de nuevos posibles derivados biológicamente activos. La parte de pirocatecol estéricamente impedida está unida a través de un puente covalente de 2-tioacetilo a una serie de aminas secundarias, el farmacoforo ácido γ-aminobutírico y la 2-amino-4-dimetilamino-1,3,5-triazina .
Actividad Antifúngica
Se han cribado los derivados de tiazol, incluidos los sintetizados a partir de este compuesto, por su actividad antifúngica .
Aplicaciones Farmacéuticas
Los tiazoles, sus derivados e isómeros han ganado una considerable atención debido a sus amplias aplicaciones en diferentes campos, como la industria farmacéutica. Tienen actividades farmacéuticas y biológicas que incluyen actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras .
Aplicaciones Industriales
Los tiazoles y sus derivados tienen aplicaciones en varios campos industriales. Se utilizan en la producción de agroquímicos, sensibilizadores industriales y fotográficos .
Etiquetado Metabólico
Este compuesto puede utilizarse en el etiquetado metabólico de glicoproteínas fucosiladas en especies de Bacteroidales .
Síntesis de Otros Compuestos Químicos
Este compuesto también se puede utilizar en la síntesis de otros compuestos químicos. Por ejemplo, se puede utilizar en la síntesis de terc-butil 4-[(E)-but-1-en-3-in-1-il]-3-{[terc-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato .
Safety and Hazards
Direcciones Futuras
The future directions for “2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The structural variations of these compounds have produced attention amongst medicinal chemists . It is hoped that this review will be accommodating for new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities.
Pharmacokinetics
The water solubility of thiazole derivatives suggests that they may have good bioavailability.
Result of Action
The reported biological activities of thiazole derivatives suggest that this compound may have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, and antitumor effects.
Action Environment
The water solubility of thiazole derivatives suggests that they may be influenced by factors such as pH and temperature.
Análisis Bioquímico
Biochemical Properties
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid may interact with proteins involved in cell signaling, modulating their function and affecting downstream biological processes .
Cellular Effects
The effects of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid may result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the biological activity of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid significantly changes at specific dosage levels .
Metabolic Pathways
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, reducing their production . Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and carbohydrates .
Transport and Distribution
The transport and distribution of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, the localization and accumulation of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid plays a crucial role in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize within the nucleus, where they can interact with transcription factors and influence gene expression . Additionally, the localization of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid within other organelles, such as mitochondria, may affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJREQRLZDBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)

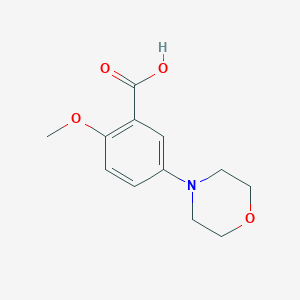
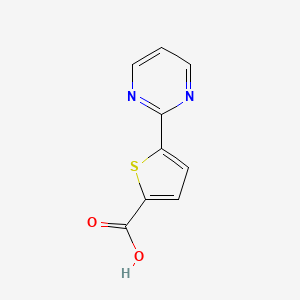
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B1451756.png)
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
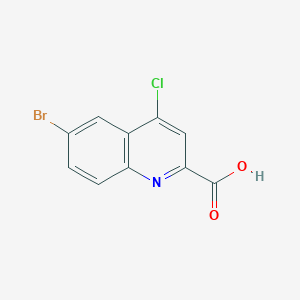

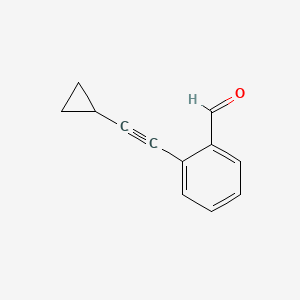
![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

![(Z)-N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline](/img/structure/B1451765.png)
![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)
![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)
